
N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide is a chemical compound with potential applications in scientific research. It is a nicotinamide derivative that has been synthesized through a multistep process. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria. The inclusion of the furan nucleus in compounds is a key synthetic strategy in the search for new drugs. Given the rise in drug resistance, there is an urgent need for new antimicrobial compounds with distinct mechanisms of action. Furan-containing compounds exhibit a wide range of biological and pharmacological properties, making them potential candidates for use as antibacterial agents .
Antifungal and Antiviral Applications
The structural versatility of furan derivatives allows for the development of compounds with antifungal and antiviral activities. These compounds can be designed to target specific pathways in fungal and viral organisms, potentially leading to the development of new treatments for infections that are currently difficult to manage .
Anti-inflammatory and Analgesic Effects
Compounds with a furan moiety have shown promise in the treatment of inflammation and pain. Their ability to modulate inflammatory pathways could lead to the development of novel anti-inflammatory and analgesic drugs, which could be beneficial for conditions such as arthritis and neuropathic pain .
Anticancer Research
Furan derivatives have been explored for their anticancer properties. Their potential to interfere with cancer cell proliferation and induce apoptosis makes them interesting candidates for cancer therapy research. The compound could be investigated for its efficacy against various cancer cell lines, with the aim of identifying new therapeutic options .
Neuroprotective Properties
Research into neurodegenerative diseases could benefit from the exploration of furan derivatives. Their potential neuroprotective effects might offer new avenues for the treatment of diseases like Parkinson’s and Alzheimer’s, where oxidative stress plays a significant role in disease progression .
Antidiabetic Potential
The structural complexity of furan derivatives allows for the possibility of developing antidiabetic agents. By targeting specific enzymes or receptors involved in glucose metabolism, these compounds could contribute to the management of diabetes and related metabolic disorders .
Cardiovascular Applications
The pharmacological diversity of furan derivatives extends to cardiovascular health. Compounds with furan rings could be investigated for their potential to treat hypertension and other cardiovascular diseases, possibly offering new therapeutic strategies .
Environmental Applications
Beyond medical applications, furan derivatives can also be utilized in environmental science. Their chemical properties may be harnessed for the development of sensors or materials that can detect or neutralize environmental pollutants, contributing to the field of green chemistry .
properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-22-16-15(5-2-7-18-16)17(20)19(10-13-6-8-21-12-13)11-14-4-3-9-23-14/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAYORMTWMPGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2930131.png)
![2-(1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2930132.png)

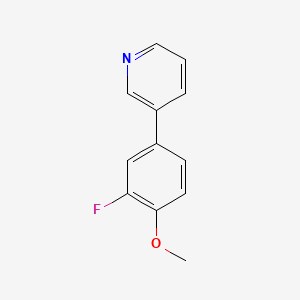
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate](/img/structure/B2930138.png)
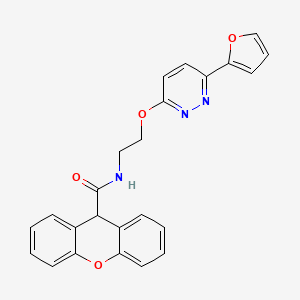
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride](/img/structure/B2930140.png)
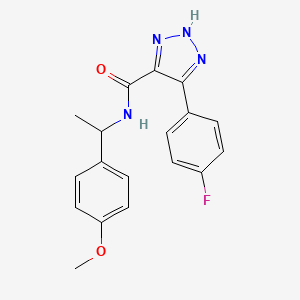
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2930142.png)
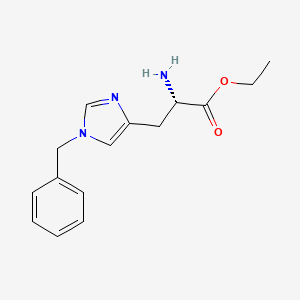
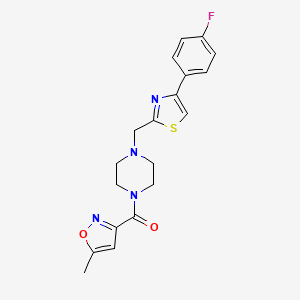
![3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2930150.png)
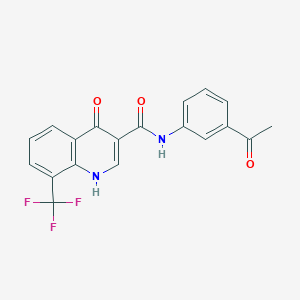
![2-[3-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2930153.png)